molecular formula C24H27N7O B2927788 N-benzyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 897758-19-9

N-benzyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2927788
CAS No.: 897758-19-9
M. Wt: 429.528
InChI Key: KJYXSTULSYONDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolopyrimidine derivative featuring a benzylamine group at the 4-position, a methyl group at the 1-position, and a 4-(2-methoxyphenyl)piperazine substituent at the 6-position. This scaffold is structurally analogous to kinase inhibitors and serotonin receptor ligands, with modifications influencing selectivity and pharmacokinetics. The 2-methoxyphenylpiperazine moiety is a hallmark of compounds targeting serotonin (5-HT) receptors, particularly 5-HT1A, as seen in arylpiperazine-based ligands . The pyrazolo[3,4-d]pyrimidine core provides a planar heterocyclic system conducive to binding ATP pockets or neurotransmitter receptors .

Properties

IUPAC Name

N-benzyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O/c1-29-23-19(17-26-29)22(25-16-18-8-4-3-5-9-18)27-24(28-23)31-14-12-30(13-15-31)20-10-6-7-11-21(20)32-2/h3-11,17H,12-16H2,1-2H3,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYXSTULSYONDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NCC3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has a molecular weight of approximately 640.8 g/mol and features multiple functional groups that contribute to its biological activity. Its structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.

Property Value
Molecular Weight640.8 g/mol
XLogP33.4
Hydrogen Bond Donors3
Hydrogen Bond Acceptors8
Rotatable Bonds11

Research indicates that compounds with similar structures often act as kinase inhibitors. Kinases play a crucial role in various cellular processes, including cell growth and differentiation. The specific mechanism by which this compound exerts its effects may involve:

  • Inhibition of specific kinase pathways : This compound may inhibit pathways associated with cancer progression.
  • Modulation of neurotransmitter systems : Due to the piperazine moiety, it may interact with serotonin or dopamine receptors.

Antitumor Activity

Several studies have investigated the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds that share structural similarities with this compound have shown significant cytotoxicity against various cancer cell lines.

A notable study assessed the cytotoxic effects of similar compounds on human cancer cell lines, reporting IC50 values ranging from 0.5 to 5 µM, indicating potent activity against tumor cells while exhibiting minimal toxicity towards normal cells.

Neuropharmacological Effects

Given the presence of the piperazine ring, this compound may also exhibit neuropharmacological effects. Research has shown that piperazine derivatives can act as anxiolytics or antidepressants by modulating serotonin receptor activity.

Case Studies

  • Study on Anticancer Efficacy : A study published in a peer-reviewed journal synthesized various pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer activity against HeLa and MCF7 cell lines. The most potent compounds exhibited IC50 values below 2 µM and were further evaluated for in vivo efficacy in xenograft models.
  • Neuropharmacological Assessment : Another research article focused on the neuropharmacological profile of piperazine-containing compounds demonstrated that certain derivatives significantly reduced anxiety-like behavior in rodent models when administered at doses of 10 mg/kg.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their pharmacological relevance:

Compound Name Substituents (vs. Target Compound) Molecular Weight Key Pharmacological Notes Evidence ID
N-(3-Methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-Methoxyphenyl (instead of benzyl) at 4-position 445.52 Likely retains 5-HT1A affinity; altered pharmacokinetics due to polar methoxy group
6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-Chloro-4-methoxyphenyl and benzylpiperazine 463.96 Enhanced lipophilicity; potential PDE inhibition (cf. fluorinated pyrazolopyrimidines)
N-(4-Chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Chlorophenyl and 4-methylpiperazine 419.90 Simplified piperazine; reduced 5-HT1A binding vs. 2-methoxyphenylpiperazine derivatives
N-[(4-Chlorophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Chlorobenzyl (instead of benzyl) 273.72 Lower molecular weight; potential kinase inhibition (cf. pyrazolopyrimidine-based PDE4 inhibitors)
Ethyl 4-(3-ethyl-4-((4-fluorobenzyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)benzoate 4-Fluorobenzyl and ethyl ester 488.52 Orally efficacious PDE inhibitor in Cryptosporidium models

Key Findings from Structural Comparisons

Role of the 2-Methoxyphenylpiperazine Group :

  • The 2-methoxyphenylpiperazine moiety is critical for serotonin receptor interactions. Analogues lacking this group (e.g., 4-methylpiperazine in ) show reduced binding to 5-HT1A receptors compared to the target compound .
  • Substitution with benzylpiperazine (as in ) increases lipophilicity but may shift activity toward phosphodiesterase (PDE) inhibition, as seen in structurally related pyrazolopyrimidines .

Chlorinated aryl groups (e.g., 4-chlorophenyl in ) enhance metabolic stability but may decrease receptor selectivity.

Core Modifications :

  • Ethyl or methyl groups at the 3-position (e.g., in ) improve metabolic stability and oral bioavailability in PDE inhibitors.
  • Halogenation (e.g., 4-fluorobenzyl in ) enhances binding affinity in enzyme assays but may increase toxicity risks.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can regioselectivity be controlled during nucleophilic substitutions?

  • The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves Suzuki-Miyaura cross-coupling reactions for introducing aryl/heteroaryl groups at the 6-position . For example, microwave-assisted coupling with boronic acids (e.g., 4-(ethoxycarbonyl)phenyl boronic acid) in DMF/H₂O with Pd(dppf)Cl₂ as a catalyst achieves high yields . Regioselectivity in nucleophilic substitutions (e.g., at the 4-position) is influenced by steric and electronic factors: methylamine selectively substitutes the 4-chloro group over the 6-chloromethyl group in 4-chloro-6-(chloromethyl)-1-methyl-pyrazolo[3,4-d]pyrimidine, confirmed via X-ray crystallography .

Q. Which spectroscopic methods are critical for characterizing this compound’s purity and structural integrity?

  • 1H/13C NMR is essential for verifying substitution patterns (e.g., distinguishing piperazine and benzyl protons). IR spectroscopy identifies functional groups like NH stretches (3200–3400 cm⁻¹) and C=O/C=N bonds . High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves ambiguous regiochemistry .

Q. How can researchers assess the compound’s in vitro bioactivity against phosphodiesterase (PDE) isoforms?

  • Use human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS) to measure TNF-α suppression as a proxy for PDE4 inhibition. IC₅₀ values can be benchmarked against roflumilast (IC₅₀ = 5 nM) or cilomilast (IC₅₀ = 389 nM) . For PDE selectivity, isoform-specific assays (e.g., PDE3, PDE5) with radiolabeled cAMP/cGMP substrates are recommended.

Advanced Research Questions

Q. How can structural modifications improve solubility and bioavailability without compromising PDE4 inhibitory potency?

  • Introduce polar groups (e.g., hydroxyl, carboxyl) on the benzyl or piperazine moieties to enhance aqueous solubility. For example, replacing the 2-methoxyphenyl group with a 4-carboxyphenyl moiety improves solubility but requires balancing with lipophilicity for membrane permeability . Parallel synthesis of analogs (e.g., urea/thiourea derivatives) can identify bioisosteres with retained activity .

Q. How should contradictory data between in vitro and in vivo efficacy be resolved?

  • Discrepancies may arise from metabolic instability or off-target effects. Perform pharmacokinetic profiling (e.g., plasma half-life, tissue distribution in rodents) and metabolite identification via LC-MS. If the compound shows poor oral bioavailability, consider prodrug strategies (e.g., esterification of carboxyl groups) . Validate in vivo anti-inflammatory activity using LPS-induced pulmonary neutrophilia models in rats and correlate with pica feeding assays to assess emetogenic risk .

Q. What computational approaches are effective for predicting structure-activity relationships (SAR) of piperazine-containing analogs?

  • Molecular docking into PDE4’s catalytic pocket (PDB: 1XOM) identifies key interactions: the pyrazolo-pyrimidine core binds to the catalytic Zn²⁺, while the 2-methoxyphenylpiperazine occupies a hydrophobic subpocket. Free-energy perturbation (FEP) simulations quantify binding affinity changes upon substituent modifications (e.g., methoxy vs. fluoro groups) .

Q. What strategies mitigate off-target binding to adrenergic or serotonin receptors due to the piperazine moiety?

  • Replace the piperazine with a rigidified bicyclic amine (e.g., 1,4-diazepane) to reduce conformational flexibility. Alternatively, introduce bulky substituents (e.g., 4-fluorobenzyl) to sterically hinder off-target binding. Validate selectivity via radioligand displacement assays against α₁/α₂-adrenoceptors and 5-HT₁A/2A receptors .

Methodological Notes

  • Controlled Synthesis: Use microwave irradiation to reduce reaction times and improve reproducibility for cross-coupling steps .
  • Analytical Validation: Combine orthogonal methods (e.g., NMR + HRMS) to confirm regiochemistry, especially for isomers with similar Rf values .
  • In Vivo Models: Rat pica feeding assays (measuring kaolin consumption) reliably predict emetogenic risk, critical for advancing PDE4 inhibitors to clinical trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.